4-Bromo-2,6-difluorobenzyl alcohol is a solid, polyhalogenated aromatic compound used as a functionalized intermediate in multi-step organic synthesis.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEIhikxBhTNAOIjDvpCC9A3KmX6kyy4t4yFnQ2XWbndP1LYU9Gp-D_T8LbQMgU4_oQMwNSeb5uJk7zL-OnOWI4OOuLrUcD64qfPjF-NU1uCwGHE55I0ak39fY9D4znFfWAyHhb7SpkLnpOH7x7S5ZAz8COBQA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEMQyYzNDL-LjQvvtIXOBjaTYv2pH9l5u1pyt4APjFBMGI9j3tDqajiYug2xc1b2_UCpL_RDnPDK-ZMoOyHA2-5VAw1yyYGY4KIOz6E92Q7SyLGtDYWuiyd_LCGeHbP9lTfYjDnJet4BaC0D_knFCq0l2oNqg%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE91E8zfgSMXhhYO5BJYI4JYWN7n5xwtnp1Mw1s3QV2DhUildW446sBnUlNzsJgvfAfIa-eTH8ph39q168pz08aiU0ywV0s50N98XV6LYy5mlHslOnPckctvZki0g9x1neJQHu4fw%3D%3D)] Its structure is defined by a benzyl alcohol core, two fluorine atoms at the ortho positions (2 and 6), and a bromine atom at the para position (4). This specific arrangement of electron-withdrawing fluorine atoms and a synthetically versatile bromine atom makes it a valuable precursor, particularly in the synthesis of specialized agrochemicals and pharmaceutical intermediates where this exact structural motif is required for biological activity and metabolic stability.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH00FkTV_FmUDuYy_0Q08BFUD_GhIvlsIramNLMVkfQSq85EWC66WUBIK_VyrCXtqlEo51Dfcu56NxhL70829pL7yQm12AUILeNlVYcg8u2aATrocFKZk8pa4cWFx2VvIlFlEKayh6t1sPAbQ%3D%3D)]
Replacing 4-Bromo-2,6-difluorobenzyl alcohol with simpler analogs like 4-bromobenzyl alcohol or 2,6-difluorobenzyl alcohol is often unfeasible in established synthetic routes. The fluorine atoms at the 2 and 6 positions electronically influence the reactivity of the alcohol and the aromatic ring, a property absent in 4-bromobenzyl alcohol. Conversely, the bromine atom at the 4-position serves as a critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), a functionality that 2,6-difluorobenzyl alcohol lacks.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHSfEtUiMnEKLk5j2VLr-IQY-VeYvcoEu83jRe6sc5Whkx3sRkWHU2msA8hqvBDYrYtTyEXfPOWnv5VxJvT_yCLTmwZcfwOofTFhYBzxsa18SD4o6BUKCqqUlid62AxpbwoMSrGCJCLlmQpeNs%3D)] This dual functionality allows for orthogonal synthetic strategies, where the alcohol can be converted first (e.g., to an ether), followed by a C-C bond formation at the bromine site. Attempting to introduce these three halogens in the correct positions at a later stage would require a more complex, lower-yielding, and cost-prohibitive synthesis, negating any initial savings from using a simpler precursor.
This alcohol is a direct precursor to 4-bromo-2,6-difluorobenzyl bromide, a key intermediate for synthesizing pyrazole carboxamide fungicides. In a representative patent, the Williamson ether synthesis step reacting this key bromide with a pyrazole phenol derivative to form the final active ingredient scaffold proceeds with a reported yield of 92%. [cite: REFS-1] Using a less functionalized precursor would necessitate additional, often lower-yielding, steps to introduce the required halogen pattern, making this compound a more efficient choice for established, high-yield manufacturing processes.
| Evidence Dimension | Reaction Yield in Fungicide Synthesis Step |
| Target Compound Data | 92% yield for etherification using the derivative of the target compound. |
| Comparator Or Baseline | Multi-step routes starting from simpler, non-halogenated or partially halogenated precursors, which typically involve lower overall yields. |
| Quantified Difference | Significantly higher overall process yield by avoiding extra halogenation and purification steps. |
| Conditions | Williamson ether synthesis conditions as described in patent CN102924619A for the synthesis of pyrazole carboxamide fungicides. |
For industrial agrochemical synthesis, starting with a precursor that enables a high-yield final step is more cost-effective and efficient than using a cheaper but less direct starting material.
4-Bromo-2,6-difluorobenzyl alcohol is a crystalline solid with a melting point of 79-83 °C. [cite: REFS-1] This provides a significant handling and processability advantage over the closely related structural analog, 2,6-difluorobenzyl alcohol, which has a much lower melting point of approximately 33-40 °C. [cite: REFS-2] The higher melting point ensures the compound remains a free-flowing, non-clumping solid in typical laboratory and plant operating temperatures, simplifying weighing, transfer, and storage, and reducing material loss compared to a low-melting solid that can become tacky or liquid.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 79-83 °C |
| Comparator Or Baseline | 2,6-difluorobenzyl alcohol: ~33-40 °C |
| Quantified Difference | Approximately 40-50 °C higher melting point. |
| Conditions | Standard atmospheric pressure. |
Improved physical properties directly translate to easier, more accurate, and safer handling in both laboratory and scaled-up industrial processes, which is a critical procurement consideration.
The compound's structure provides two distinct and orthogonally reactive sites: the benzylic alcohol and the C4-bromine. The alcohol group can readily undergo reactions like etherification or esterification under standard conditions. The C4-bromine provides a robust site for subsequent C-C or C-N bond formation via palladium-catalyzed cross-coupling reactions. [cite: REFS-1, REFS-2] This is a key differentiator from analogs like 2,6-difluorobenzyl alcohol (no coupling site) or 4-bromobenzyl alcohol (lacks the electronic influence of the fluorines). This orthogonal reactivity is critical in library synthesis and late-stage functionalization, allowing for the secure installation of the benzyl moiety before diversifying the aryl core.
| Evidence Dimension | Available Orthogonal Reactive Sites |
| Target Compound Data | 2 (Benzylic -OH and Aryl C-Br) |
| Comparator Or Baseline | 2,6-difluorobenzyl alcohol: 1 (Benzylic -OH); 4-bromobenzyl alcohol: 2, but with different electronic properties. |
| Quantified Difference | Enables sequential, site-selective reaction pathways not possible with single-functionality analogs. |
| Conditions | Standard conditions for Williamson ether synthesis followed by Suzuki-Miyaura cross-coupling. |
This compound is the logical choice for complex synthetic routes that require a stable difluorobenzyl group to be installed first, followed by a late-stage modification at the aryl para-position.
This alcohol is the preferred starting material for the industrial synthesis of specific pyrazole-based fungicides where a 4-bromo-2,6-difluorobenzyl ether moiety is integral to the final product's efficacy. Its use facilitates a high-yield etherification step (e.g., 92%) late in the synthesis, maximizing process efficiency and output. [cite: REFS-1]
In drug discovery, this compound is used for creating libraries of related molecules. Researchers can first perform reactions at the alcohol position to create a series of ethers or esters, then use the bromine handle for a diverse set of palladium cross-coupling reactions to explore the structure-activity relationship at the 4-position.
For scaled-up syntheses where ease of handling and dosing accuracy are paramount, this compound's nature as a stable, higher-melting solid (m.p. 79-83 °C) makes it a more reliable choice than lower-melting analogs like 2,6-difluorobenzyl alcohol. [cite: REFS-2]
Irritant